3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic compound featuring multiple functional groups including indolin-1-yl, oxoethyl, thio, phenyl, triazol, and benzo[d]thiazol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of simpler intermediates. For example:
Formation of the indolin-1-yl moiety: : A standard method could involve the cyclization of ortho-aminophenylacetic acid derivatives.
Construction of the triazole ring: : This might be achieved via a [3+2] cycloaddition between an azide and an alkyne.
Integration of oxoethyl and thio groups: : Functionalization through nucleophilic substitution and oxidation reactions.
Assembly of the benzo[d]thiazol-2(3H)-one framework: : Possibly synthesized from 2-aminobenzenethiol derivatives through cyclization under acidic conditions.
Industrial Production Methods
For industrial production, the synthesis would be scaled up with continuous flow techniques, ensuring high yield and purity. Catalysts and solvents might be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thioether or indoline segments.
Reduction: : Possible reduction of the triazole ring under specific conditions.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or other peroxides.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts for facilitating various organic transformations.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Yields dihydro or tetrahydro products.
Substitution: : Introduction of new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry due to its multiple donor sites.
Employed in catalysis, especially in organometallic chemistry.
Biology
Investigated for potential antibacterial and antifungal properties.
Explored in enzyme inhibition studies.
Medicine
Potential lead compound in the development of anticancer agents.
Studied for its role in modulating biological pathways related to neurodegenerative diseases.
Industry
Utilized in the design of advanced materials with specific electronic or photonic properties.
Aids in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
Biochemical Interactions: : It might bind to specific enzymes or receptors, disrupting their normal function.
Pathways: : Could interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Unique Characteristics
The combination of indolin-1-yl, triazole, and benzo[d]thiazol makes it a structurally unique entity compared to other similar heterocycles.
List of Similar Compounds
Indoline derivatives: : Known for their wide range of biological activities.
Triazole derivatives: : Noted for their medicinal properties, particularly in antifungal treatments.
Benzothiazole derivatives: : Explored for their roles in cancer therapy and antimicrobial applications.
The unique structure and versatile functional groups of 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one offer immense potential across various fields, making it a subject of ongoing research and development.
Properties
IUPAC Name |
3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S2/c32-24(29-15-14-18-8-4-5-11-20(18)29)17-34-25-28-27-23(31(25)19-9-2-1-3-10-19)16-30-21-12-6-7-13-22(21)35-26(30)33/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXZROSUCZUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5C6=CC=CC=C6SC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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